4-iodo-N,N-dimethylaniline
Overview
Description
4-Iodo-N,N-dimethylaniline is an organic compound with the chemical formula C8H10IN. It is a colorless solid that is soluble in organic solvents. It is a versatile intermediate used in the synthesis of a variety of organic compounds. It has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of organic semiconductors and in the synthesis of polymers.
Scientific Research Applications
Analytical Chemistry and Food Safety
Gupta et al. (2011) utilized 4-iodo-N,N-dimethylaniline in salt-assisted liquid–liquid microextraction for determining iodine in table salt. This method involved converting iodide to 4-iodo-N,N-dimethylaniline, which was then extracted and analyzed, providing a means for assessing iodine content in food products (Gupta et al., 2011).
Organic Synthesis
Zhdankin et al. (1996) described the use of 4-iodo-N,N-dimethylaniline in the preparation of azidoiodinanes, which are relevant for direct azidation of organic substrates, including dimethylanilines. Their work provides insights into the synthesis of stable, crystalline compounds useful in organic chemistry (Zhdankin et al., 1996).
Biotechnology
Xie et al. (2004) demonstrated the incorporation of p-iodo-L-phenylalanine, a related compound to 4-iodo-N,N-dimethylaniline, into proteins for structure determination. This method facilitates single-wavelength anomalous dispersion experiments, highlighting the utility of iodine-containing compounds in protein crystallography (Xie et al., 2004).
Environmental and Food Analysis
Das et al. (2004) employed 4-iodo-N,N-dimethylaniline in the determination of iodine in various samples, including pharmaceuticals and foods. This involved a process of oxidation and iodination, showcasing the role of 4-iodo-N,N-dimethylaniline in analytical methodologies (Das et al., 2004).
properties
IUPAC Name |
4-iodo-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOPPZJZMFMBDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Record name | 4-Iodo-N,N-dimethylaniline | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/4-Iodo-N,N-dimethylaniline | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220100 | |
Record name | N,N-Dimethyl-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-N,N-dimethylaniline | |
CAS RN |
698-70-4 | |
Record name | 4-Iodo-N,N-dimethylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-N,N-dimethylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 698-70-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dimethyl-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-IODO-N,N-DIMETHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6X9S6FT68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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